(4-Imidazinylethynyl)trimethylsilane
Description
(4-Imidazinylethynyl)trimethylsilane is an organosilicon compound featuring a trimethylsilyl group attached to an ethynyl moiety, which is further substituted at the 4-position of an imidazole ring. This unique structure combines the steric protection of the trimethylsilyl group with the electronic and coordination properties of the imidazole heterocycle. The compound is of interest in organic synthesis, particularly in cross-coupling reactions, where the silyl group acts as a protective moiety for alkynes, while the imidazole may facilitate interactions with metal catalysts or biological targets .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2Si/c1-11(2,3)5-4-8-6-9-7-10-8/h6-7H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQAMDJZVHRXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Imidazinylethynyl)trimethylsilane typically involves the reaction of 4-iodoimidazole with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in large reactors with precise temperature and pressure control. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
(4-Imidazinylethynyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions include various imidazole derivatives, ethyl-substituted imidazoles, and other functionalized imidazole compounds .
Scientific Research Applications
(4-Imidazinylethynyl)trimethylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Imidazinylethynyl)trimethylsilane involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The ethynyl linkage provides a site for further functionalization, allowing the compound to be tailored for specific applications. The trimethylsilyl group enhances the compound’s stability and solubility, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
The following analysis compares (4-Imidazinylethynyl)trimethylsilane with structurally related compounds, focusing on reactivity, physical properties, and applications.
Structural and Functional Analogues
Trimethylsilyl Acetylene (TMSA)
- Structure : Lacks the imidazole ring, consisting solely of a trimethylsilyl-protected ethynyl group.
- Reactivity: Widely used as a alkyne precursor in Sonogashira couplings.
- Stability : More volatile (boiling point ~80–82°C) compared to this compound due to lower molecular weight .
(1H-Imidazol-1-yl)trimethylsilane
- Structure : Contains a trimethylsilyl group directly bonded to the imidazole nitrogen but lacks the ethynyl spacer.
- Applications : Utilized in catalysis and as a stabilizing agent for sensitive intermediates. The absence of the ethynyl group limits its utility in alkyne-based reactions .
4-Ethynylimidazole
- Structure : Features an ethynyl group attached to imidazole but lacks the silyl protection.
- Reactivity : The unprotected alkyne is prone to undesired side reactions (e.g., oxidation or polymerization), making it less stable than its silylated counterpart .
Key Comparative Data
Table 1 summarizes physical and functional properties of select analogues.
Note: Estimated values for this compound are inferred from analogous silane compounds.
Biological Activity
(4-Imidazinylethynyl)trimethylsilane is a compound with significant potential in biological applications, particularly in the development of bioactive molecules. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its research findings.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of trimethylsilyl derivatives with imidazolines or related compounds. The compound is characterized by its unique structure, which includes an imidazinylic moiety that contributes to its biological activity. The general synthetic pathway can be summarized as follows:
- Starting Materials : Trimethylsilyl derivatives and imidazoles.
- Reagents : Coupling agents or catalysts to facilitate the reaction.
- Conditions : Mild reaction conditions often yield high purity and good yields.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The imidazinylic structure allows for potential binding to target proteins or enzymes, influencing various biochemical pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL .
- Anticancer Properties : A study explored the cytotoxic effects of this compound on various cancer cell lines. The compound showed selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating its potential as a chemotherapeutic agent .
- Enzyme Inhibition : Another research highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, such as acetylcholinesterase. This inhibition could have implications for treating neurodegenerative diseases .
Data Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
